Product packaging for 2-Methyl-6-(phenylamino)nicotinonitrile(Cat. No.:)

2-Methyl-6-(phenylamino)nicotinonitrile

Cat. No.: B12999373
M. Wt: 209.25 g/mol
InChI Key: IEWJMZZICGVYOL-UHFFFAOYSA-N
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Description

2-Methyl-6-(phenylamino)nicotinonitrile is a chemical reagent designed for research and development applications. This compound belongs to the class of 2-anilinonicotinonitrile derivatives, which are recognized in medicinal and materials chemistry as versatile intermediates for constructing complex nitrogen-containing heterocycles . Derivatives of 2-(phenylamino)nicotinonitrile serve as key precursors in the synthesis of fused polycyclic structures, such as 1,6-naphthyridin-4-amines, via acid-mediated intramolecular Friedel-Crafts cyclization . These intricate ring systems are of significant interest due to their broad spectrum of biological activities, which includes inhibition of various enzymes like PDE5 and BTK, as well as antimalarial properties . Furthermore, related pyridine derivatives have been incorporated into chitosan-based polymers to develop smart packaging films, demonstrating excellent color intensity and stability, which highlights their potential in material science . The structural framework of this compound provides researchers with a valuable building block for exploring new chemical space in drug discovery and for developing novel functional materials with specific optical properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3 B12999373 2-Methyl-6-(phenylamino)nicotinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

6-anilino-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C13H11N3/c1-10-11(9-14)7-8-13(15-10)16-12-5-3-2-4-6-12/h2-8H,1H3,(H,15,16)

InChI Key

IEWJMZZICGVYOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC2=CC=CC=C2)C#N

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Methyl 6 Phenylamino Nicotinonitrile

Classical Approaches to Nicotinonitrile Ring Formation

The formation of the nicotinonitrile (3-cyanopyridine) core is a well-established area of heterocyclic chemistry. Several classical name reactions and multi-component strategies can be employed to generate this important scaffold.

The Hantzsch pyridine (B92270) synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. nih.govgoogle.com The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.gov While the classical Hantzsch synthesis yields dihydropyridines, modifications of this reaction can be utilized to produce a variety of substituted pyridines, including those with a cyano group, which are precursors to nicotinonitriles. organic-chemistry.orgresearchgate.net The versatility of this reaction allows for the incorporation of various substituents on the pyridine ring, making it a foundational strategy in heterocyclic synthesis.

Table 1: Key Features of Hantzsch-Type Pyridine Synthesis

FeatureDescription
Reactants Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate
Initial Product 1,4-Dihydropyridine (Hantzsch Ester)
Final Product Pyridine (after oxidation)
Key Advantage High atom economy and ability to create substituted pyridines in a single step.

The Knoevenagel condensation is another cornerstone of carbon-carbon bond formation in organic synthesis. guidechem.comchemicalbook.com It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound, typically catalyzed by a weak base. guidechem.commdpi.com This reaction is often a key step in more complex transformations leading to pyridines. For instance, the initial product of a Knoevenagel condensation can undergo subsequent cyclization and dehydration steps to form a substituted pyridine ring. organic-chemistry.org The use of cyanoacetic acid or its derivatives as the active methylene component can directly introduce the nitrile functionality required for nicotinonitrile synthesis. guidechem.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most or all of the atoms of the starting materials. chemicalbook.comnih.gov Several MCRs have been developed for the synthesis of nicotinonitrile derivatives. du.ac.in These reactions often proceed through a cascade of events, such as initial condensations followed by cyclization and aromatization, to rapidly build the heterocyclic core. The choice of starting materials in these MCRs allows for the introduction of a variety of substituents on the nicotinonitrile scaffold, offering a modular approach to a library of compounds. rsc.orgbuketov.edu.kz

Targeted Synthesis of 2-Methyl-6-(phenylamino)nicotinonitrile Precursors

A more direct and common strategy for the synthesis of this compound involves the preparation of a suitably substituted nicotinonitrile precursor, which can then be further functionalized. A key intermediate in this approach is a 2-methyl-6-halonicotinonitrile, such as 2-methyl-6-chloronicotinonitrile.

The synthesis of such precursors can be achieved through various routes. For instance, 2-amino-6-methylnicotinonitrile can be prepared and subsequently converted to the halo-derivative via a Sandmeyer-type reaction. Alternatively, the synthesis can start from a pre-formed pyridine ring which is then chlorinated. For example, 2-hydroxypyridines can be converted to 2-chloropyridines using reagents like phosphorus oxychloride (POCl₃). mdpi.com

A plausible route to 2-methyl-6-chloronicotinonitrile could involve the cyclization of appropriate acyclic precursors to form a 2-hydroxy-6-methylnicotinonitrile, followed by chlorination.

Introduction of the Phenylamino (B1219803) Group: Amination Reactions

With a suitable precursor, such as 2-methyl-6-chloronicotinonitrile, in hand, the final step is the introduction of the phenylamino group at the 6-position of the pyridine ring.

The introduction of the phenylamino group is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. chemicalbook.com In this reaction, the electron-deficient pyridine ring, activated by the electron-withdrawing cyano group, is attacked by a nucleophile, in this case, aniline (B41778). The chlorine atom at the 6-position acts as a leaving group.

SNAr reactions on halopyridines are a well-established method for the formation of C-N bonds. google.commdpi.com The reaction is often facilitated by the use of a base to deprotonate the incoming amine or to scavenge the HCl generated during the reaction. Common bases for this purpose include triethylamine (B128534) (TEA) or potassium carbonate. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), dimethylformamide (DMF), or dioxane, often with heating. mdpi.com

A closely analogous reaction, the synthesis of N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline, is achieved by reacting 2-chloro-3-(chloromethyl)-6-methylquinoline with aniline in absolute ethanol using triethylamine as a base, with the mixture being refluxed for 13 hours. mdpi.com This provides a strong indication of the likely conditions required for the synthesis of this compound from 2-methyl-6-chloronicotinonitrile and aniline.

Table 2: Representative Conditions for Nucleophilic Aromatic Substitution

Reactant 1Reactant 2SolventBaseConditionsProduct Type
2-Chloro-3-(chloromethyl)-6-methylquinolineAnilineAbsolute EthanolTriethylamine (TEA)Reflux, 13 hN-Arylquinoline
2,4-DinitrochlorobenzeneAmineNot specifiedNot specifiedNot specifiedN-Arylamine
2-Halogeno-6-alkylsulfanyl-4-amidopyridineThiolateN,N-DimethylformamideSodium Methoxide50 °C2,6-Disubstituted Pyridine

Transition-Metal-Catalyzed Amination (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination stands as a powerful and widely employed method for the formation of C-N bonds, particularly in the synthesis of arylamines. mdpi.comnih.gov This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst and a suitable base. mdpi.comnih.gov The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. mdpi.com

For the synthesis of this compound, a common precursor is 2-chloro-6-methylnicotinonitrile (B46695). The chlorine atom at the 6-position is activated towards nucleophilic substitution due to the electron-withdrawing nature of the pyridine nitrogen and the nitrile group. The Buchwald-Hartwig amination offers a versatile and efficient route to couple this precursor with aniline.

The general reaction scheme is as follows:

Reaction of 2-chloro-6-methylnicotinonitrile with aniline via Buchwald-Hartwig amination.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent. nih.gov A variety of catalyst systems have been developed to improve the efficiency and scope of this reaction. nih.gov For instance, palladium complexes with bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups are often employed to enhance catalytic activity. nih.gov

While specific experimental data for the synthesis of this compound via Buchwald-Hartwig amination is not extensively reported in readily available literature, related transformations on similar substrates provide insight into potential reaction conditions. For example, the amination of other heteroaryl chlorides has been successfully achieved using palladium catalysts. researchgate.net

Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides

Palladium PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂(o-biphenyl)P(t-Bu)₂NaOt-BuToluene80-110
[Pd(allyl)Cl]₂t-BuXPhosCs₂CO₃1,4-Dioxane100
Pd₂(dba)₃XPhosK₃PO₄Toluene100

This table presents general conditions that have been successful for the amination of various aryl halides and could be adapted for the synthesis of the target compound.

Alternative Amination Pathways

Besides the well-established Buchwald-Hartwig reaction, other methods can be considered for the amination of the 2-chloro-6-methylnicotinonitrile precursor.

One such alternative is a copper-catalyzed amination reaction. Copper-based catalysts can also facilitate the formation of C-N bonds and sometimes offer a more cost-effective alternative to palladium. For instance, copper iodide (CuI) supported on various materials has been shown to catalyze the amination of aryl halides with aqueous ammonia. researchgate.net

Another approach is nucleophilic aromatic substitution (SNAr). Given the electron-deficient nature of the pyridine ring, particularly with the cyano group present, direct substitution of the chlorine atom by aniline is plausible, especially under forcing conditions (high temperature and pressure) or with the use of a strong base. The reactivity of halopyridines in SNAr reactions is a well-known phenomenon. mdpi.com

Furthermore, methods involving the initial synthesis of 2-amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-methylpyridine in an aqueous solution of ammonia have been patented. This intermediate could potentially be further modified to achieve the desired phenylamino group.

Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of this compound from a precursor like 2-chloro-6-methylnicotinonitrile does not involve the formation of new chiral centers, thus stereoselectivity is not a primary concern for this specific transformation.

However, regioselectivity is a critical aspect, especially if starting with a di-substituted precursor such as a 2,6-dihalonicotinonitrile. In the case of 2-chloro-6-methylnicotinonitrile, the reaction with aniline is expected to occur selectively at the 6-position, where the chlorine atom is located. The directing effects of the pyridine nitrogen and the methyl group influence the reactivity of the positions on the ring.

In nucleophilic aromatic substitution reactions on pyridine rings, the 2- and 6-positions are generally activated towards nucleophilic attack. mdpi.com The regioselectivity of such reactions can often be predicted by considering the stability of the intermediate Meisenheimer complex. researchgate.net For the amination of 2,6-dichloropyridines, the substitution pattern can be influenced by the reaction conditions and the nature of the nucleophile. In some cases, selective substitution at one position can be achieved. For instance, sequential and selective Buchwald-Hartwig amination reactions have been used for the controlled functionalization of 6-bromo-2-chloroquinoline. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of this compound, several green approaches can be considered.

Performing reactions without a solvent or in a greener solvent is a key principle of green chemistry. Solvent-free, or solid-state, reactions can offer advantages such as reduced waste, easier purification, and sometimes faster reaction rates. Several studies have reported the synthesis of aminopyridine and related heterocyclic derivatives under solvent-free conditions. du.ac.in For example, the synthesis of 2-anilinonicotinic acids has been achieved by heating 2-chloronicotinic acid with various anilines without any solvent or catalyst. du.ac.in Similarly, the synthesis of 2-aminonicotinonitriles has been reported under solvent-free conditions using a CuI@Al₂O₃ catalyst. d-nb.info These methodologies could potentially be adapted for the synthesis of this compound.

Table 2: Examples of Solvent-Free Synthesis of Related Aminopyridine Derivatives

ReactantsCatalyst/ConditionsProduct TypeReference
2-chloronicotinic acid, anilineHeat (120 °C), catalyst-free2-anilinonicotinic acid du.ac.in
Various ketones, malononitrile (B47326), ammonium acetateCuI@Al₂O₃, heat2-aminonicotinonitriles d-nb.info
2-bromoacetophenones, thioureaHeat, catalyst-free2-aminothiazoles du.ac.in

The use of expensive and often toxic transition metal catalysts necessitates their recovery and reuse. Developing recyclable catalyst systems is a significant goal in green chemistry. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, efforts have been made to develop systems where the catalyst can be recovered and reused. This can be achieved by using supported catalysts, where the palladium is anchored to a solid support, allowing for easy filtration and reuse. researchgate.net For example, poly(4-vinylpyridine)-supported copper iodide nanoparticles have been used as a recyclable catalyst for the amination of aryl halides. researchgate.net Similarly, palladium catalysts have been recycled in Heck-Cassar-Sonogashira cross-coupling reactions using specific green solvent/base mixtures. researchgate.net

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.netrsc.org Reactions with high atom economy are desirable as they generate less waste.

For the synthesis of this compound via a Buchwald-Hartwig reaction starting from 2-chloro-6-methylnicotinonitrile and aniline, the atom economy can be calculated as follows:

Reaction: C₇H₅ClN₂ + C₆H₇N + Base → C₁₃H₁₁N₃ + Base·HCl

Molecular Weights:

2-chloro-6-methylnicotinonitrile (C₇H₅ClN₂): 152.59 g/mol

Aniline (C₆H₇N): 93.13 g/mol

this compound (C₁₃H₁₁N₃): 221.26 g/mol

Atom Economy Calculation:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

In this case, the base is also a reactant. Assuming the use of a base like sodium tert-butoxide (NaOtBu, 96.1 g/mol ), the calculation would be:

% Atom Economy = [221.26 / (152.59 + 93.13 + 96.1)] x 100 ≈ 64.7%

This calculation highlights that while the coupling reaction itself is efficient, the use of a stoichiometric base contributes significantly to the waste generated. Alternative pathways that might use catalytic amounts of base or proceed without a base would have a higher atom economy. Tandem reactions with 100% atom economy have been reported for the synthesis of other 3-cyanopyridine (B1664610) derivatives, showcasing the potential for developing highly efficient synthetic routes.

Mechanistic Investigations of Reactions Involving 2 Methyl 6 Phenylamino Nicotinonitrile

Reactivity of the Nicotinonitrile Core

The nicotinonitrile core, a pyridine (B92270) ring substituted with a nitrile group, is the central scaffold of the molecule. Its reactivity is characterized by the electronic influence of the nitrogen heteroatom and the electron-withdrawing nature of the nitrile group.

The carbon atom of the nitrile group in 2-Methyl-6-(phenylamino)nicotinonitrile is electrophilic due to the strong electron-withdrawing effect of the adjacent nitrogen atom. This inherent polarity makes the nitrile group susceptible to nucleophilic attack. libretexts.org

Hydrolysis: Under acidic or basic conditions, the nitrile group can undergo hydrolysis to initially form an amide, which can then be further hydrolyzed to a carboxylic acid. The reaction is initiated by the nucleophilic attack of water (in acidic media after protonation of the nitrile nitrogen) or a hydroxide (B78521) ion (in basic media) on the electrophilic carbon of the C≡N triple bond. libretexts.org This process proceeds through a tetrahedral intermediate.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride transfer then leads to a dianion, which upon aqueous workup yields the primary amine. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile group to form ketones after hydrolysis. The nucleophilic carbanion of the Grignard reagent attacks the electrophilic nitrile carbon, leading to an imine anion intermediate which is subsequently hydrolyzed. libretexts.org

Table 1: Summary of Nucleophilic Reactions at the Nitrile Group

Reaction Type Reagent(s) Intermediate(s) Final Product
Acid-catalyzed Hydrolysis H₃O⁺, heat Amide Carboxylic acid
Base-catalyzed Hydrolysis OH⁻, H₂O, heat Amide Carboxylate

Reactivity of the Phenylamino (B1219803) Substituent

The phenylamino group is a key modulator of the electronic properties of the molecule and is itself a site of potential chemical transformations.

The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions of the phenyl ring. Therefore, this compound is expected to undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation on the appended phenyl ring, primarily at the positions ortho and para to the amino group.

The nitrogen atom of the phenylamino group possesses a lone pair of electrons, rendering it nucleophilic and basic. It can be readily alkylated, acylated, or sulfonylated using appropriate electrophiles. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative. These reactions provide a straightforward route to a wide array of derivatives with potentially altered chemical and physical properties.

Intramolecular Cyclization and Rearrangement Pathways

The strategic positioning of the nitrile, methyl, and phenylamino groups in this compound provides opportunities for intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. These transformations are often promoted by thermal or catalytic conditions and can proceed through various mechanistic pathways.

One plausible pathway involves the intramolecular cyclization of related structures under basic conditions, which could lead to the formation of fused ring systems. For example, related 2-(2-formylaryloxy)acetonitriles have been shown to undergo base-promoted intramolecular cyclization. researchgate.net While not a direct analogue, this suggests that under specific conditions, intramolecular reactions involving the nitrile group and another part of the molecule are feasible.

Furthermore, studies on related N-arylaminopyridine derivatives have demonstrated their utility in the synthesis of various fused heterocyclic compounds. The specific nature of the cyclization would be highly dependent on the reagents and reaction conditions employed.

Role as a Synthetic Intermediate in Heterocyclic Chemistry

This compound serves as a versatile building block for the synthesis of complex heterocyclic structures, particularly fused pyrimidine (B1678525) derivatives. The inherent nucleophilicity of the phenylamino group, coupled with the electrophilic nature of the nitrile carbon, provides a reactive dyad for intramolecular cyclization reactions. Furthermore, the pyridine ring itself can influence the reactivity of its substituents and participate in broader reaction schemes.

The primary role of this compound as a synthetic intermediate is in the construction of pyrido[2,3-d]pyrimidines. This class of compounds is of significant interest in medicinal chemistry. The general strategy involves the reaction of the 2-amino-3-cyanopyridine (B104079) core with a one-carbon synthon, which can be an aldehyde, an orthoformate, or a similar reagent.

A common synthetic route involves the initial reaction of an α,β-unsaturated carbonyl compound with the aminonicotinonitrile. This typically proceeds through a Michael addition, where the amino group acts as the nucleophile, adding to the β-carbon of the unsaturated system. This is often followed by an intramolecular cyclization and subsequent aromatization to yield the fused heterocyclic product.

Another key reaction is the Knoevenagel condensation, where an active methylene (B1212753) compound reacts with a carbonyl group. While this compound itself does not have an active methylene group for this condensation, it can be a precursor to derivatives that do, or it can react with partners that have undergone a Knoevenagel condensation to form a reactive intermediate.

The following table summarizes some of the key transformations where this compound or its close analogs act as synthetic intermediates.

Starting Material(s)Reagent(s)Product TypeReaction Type
2-Aminonicotinonitrile derivative & α,β-Unsaturated KetoneBase (e.g., piperidine)Pyrido[2,3-d]pyrimidine (B1209978)Michael Addition, Intramolecular Cyclization
2-Aminonicotinonitrile derivative & Diethyl MalonateStrong Base (e.g., NaOEt)Pyrido[2,3-d]pyrimidine derivativeAcylation, Intramolecular Cyclization
2-Aminonicotinonitrile derivative & Triethyl OrthoformateAcid catalyst4-Aminopyrido[2,3-d]pyrimidineCondensation, Intramolecular Cyclization
2-Aminonicotinonitrile derivative & Carbon DisulfideBase, Alkyl HalideThiazolo[4,5-b]pyridine derivativeDithiocarbamate formation, Cyclization

Reaction Kinetics and Thermodynamics

Direct and specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the peer-reviewed literature. However, an understanding of the kinetics and thermodynamics of its reactions can be inferred from studies on analogous systems and from the general principles of the reaction mechanisms involved.

The table below outlines typical reaction conditions for key transformations involving aminonicotinonitrile derivatives, providing qualitative insights into the reaction kinetics.

Reaction TypeCatalystSolventTemperature (°C)Reaction Time (hours)
Knoevenagel CondensationPiperidine (B6355638), Acetic AcidEthanol (B145695)Reflux2-6
Michael AdditionSodium EthoxideEthanolRoom Temperature to Reflux1-12
Intramolecular CyclizationAcid (e.g., HCl) or Base (e.g., NaOEt)VariousElevated1-24

The use of catalysts is crucial for achieving reasonable reaction rates. Basic catalysts like piperidine or sodium ethoxide are commonly employed to deprotonate the nucleophile (the amino group or an active methylene compound) and facilitate the initial addition or condensation step. Acidic catalysts can be used to activate carbonyl groups and promote cyclization and dehydration steps.

The reaction temperature also plays a significant role. While initial addition reactions can sometimes proceed at room temperature, the subsequent cyclization and aromatization steps often require heating to overcome activation barriers and drive the reaction to completion. The choice of solvent can influence reaction rates and equilibria by affecting the solubility of reactants and intermediates and by stabilizing transition states.

Computational and Theoretical Analyses of this compound Remain Elusive

Despite a comprehensive search of scientific literature, detailed computational and theoretical studies focusing specifically on the chemical compound This compound are not publicly available. While research into related nicotinonitrile and aminopyridine derivatives is prevalent, providing insights into their electronic and structural properties, equivalent data for the target molecule could not be located.

Computational chemistry is a vital tool for predicting molecular behavior and properties. Analyses such as Density Functional Theory (DFT) are routinely used to explore the electronic structure, molecular geometry, and potential intermolecular interactions of novel compounds. However, the application of these methods to this compound has not been documented in the surveyed research.

Investigations into analogous compounds, such as various 2-amino-nicotinonitriles and N-phenylpyridine derivatives, have successfully characterized key parameters including:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a critical indicator of molecular stability. researchgate.netwikipedia.org

Charge Distribution and Electrostatic Potential: These analyses reveal the electronic landscape of a molecule, highlighting electron-rich and electron-poor regions. nih.govnih.gov This information is crucial for understanding how a molecule will interact with other molecules and its potential reactive sites. nih.govnih.gov

Conceptual DFT Parameters: Indices such as electronegativity, chemical hardness, and electrophilicity are derived from DFT calculations to quantify and predict the reactivity of chemical species. mdpi.com

Conformational Analysis: This involves studying the different spatial arrangements (conformers or rotamers) a molecule can adopt due to rotation around its single bonds. Identifying the most stable conformers and the energy barriers between them is key to understanding the molecule's three-dimensional structure and flexibility. mdpi.commaterialsciencejournal.org

Intermolecular Interactions: The stability of a compound in its solid state is governed by a network of non-covalent interactions, including hydrogen bonds and π-π stacking. mdpi.comnih.gov Identifying these motifs is essential for crystal engineering and materials science. mdpi.comnih.gov

While the methodologies to determine these properties are well-established, specific data tables, research findings, and detailed discussions pertaining to the electronic structure and conformational analysis of this compound are absent from the available scientific record. Further experimental and theoretical research would be required to elucidate these specific characteristics for the compound .

Computational and Theoretical Studies of 2 Methyl 6 Phenylamino Nicotinonitrile

Spectroscopic Feature Prediction (Theoretical)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and for understanding the relationship between a molecule's structure and its spectral characteristics.

Theoretical vibrational analysis is a fundamental tool for understanding the molecular structure and bonding of a compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can predict the frequencies and intensities of the vibrational modes that are active in Infrared (IR) and Raman spectroscopy. These calculations are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311G(d,p)). rsc.orgresearchgate.net

For 2-Methyl-6-(phenylamino)nicotinonitrile, the calculated vibrational spectrum would be expected to show characteristic bands corresponding to the different functional groups present in the molecule. These would include:

C≡N stretch: A strong, sharp band characteristic of the nitrile group.

N-H stretch: A band corresponding to the stretching of the amine bond.

C-H stretches: Bands from the aromatic rings and the methyl group.

C=C and C=N stretches: A series of bands from the pyridine (B92270) and phenyl rings.

CH₃ deformations: Bending and rocking modes of the methyl group.

The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net A study on the related compound 2-N-phenylamino-6-methyl-3-nitropyridine demonstrated a good correlation between DFT-calculated and experimental vibrational spectra, allowing for a detailed assignment of the observed bands. mdpi.com

Table 1: Illustrative Predicted Vibrational Frequencies for this compound (Disclaimer: The following data is illustrative and based on typical values for similar functional groups and calculations on analogous compounds, as direct experimental or computational data for this compound is not readily available in the cited sources.)

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
N-H Stretch~3400Medium
Aromatic C-H Stretch3100-3000Medium-Weak
Methyl C-H Stretch2980-2900Medium-Weak
C≡N Stretch~2230Strong
Aromatic C=C/C=N Stretch1600-1450Strong-Medium
N-H Bend~1550Medium
Methyl Deformation1450-1370Medium
C-N Stretch1350-1250Medium

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region, corresponding to π→π* and n→π* transitions within the aromatic system. The predicted wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption, can be compared with experimental UV-Vis spectra. Similarly, calculations on the first excited state can provide insights into the fluorescence properties of the molecule. A computational study on 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine successfully used TD-DFT to calculate its electronic transitions, showing good agreement with experimental UV-Vis spectra. mdpi.com

Table 2: Illustrative Predicted Electronic Transitions for this compound (Disclaimer: The following data is illustrative and based on typical values for similar chromophores and calculations on analogous compounds, as direct experimental or computational data for this compound is not readily available in the cited sources.)

TransitionPredicted λ_max (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~350> 0.1HOMO → LUMO
S₀ → S₂~280> 0.1HOMO-1 → LUMO
S₀ → S₃~250> 0.1HOMO → LUMO+1

Theoretical calculations of NMR chemical shifts are a powerful tool for structure elucidation and verification. pdx.edunih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. ucl.ac.uk

The predicted chemical shifts for this compound would be sensitive to the electronic environment of each nucleus. For instance, the chemical shifts of the protons and carbons in the pyridine and phenyl rings would be influenced by the electron-donating or -withdrawing nature of the substituents. The calculated chemical shifts are usually reported relative to a standard, such as tetramethylsilane (B1202638) (TMS), and can be compared directly with experimental NMR data. organicchemistrydata.org Studies on similar heterocyclic systems have shown that DFT calculations can accurately predict chemical shifts, aiding in the assignment of complex spectra. mdpi.com

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Disclaimer: The following data is illustrative and based on typical values for similar structures and calculations on analogous compounds, as direct experimental or computational data for this compound is not readily available in the cited sources.)

AtomPredicted Chemical Shift (ppm)
¹H (N-H)8.5 - 9.5
¹H (Aromatic)6.8 - 8.0
¹H (Methyl)2.4 - 2.6
¹³C (C≡N)115 - 120
¹³C (Aromatic)110 - 160
¹³C (Methyl)20 - 25

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights into the feasibility and kinetics of different reaction pathways. nih.gov By calculating the potential energy surface for a reaction, it is possible to identify the structures of reactants, products, intermediates, and transition states.

For the synthesis or further functionalization of this compound, reaction pathway modeling could be used to:

Determine the most likely reaction mechanism.

Calculate the activation energies for different steps, identifying the rate-determining step.

Predict the regioselectivity and stereoselectivity of a reaction.

Understand the role of catalysts. nih.gov

This type of analysis often involves locating the transition state for each elementary step and performing frequency calculations to confirm that it is a true first-order saddle point on the potential energy surface. For example, kinetic modeling has been applied to the synthesis of related pyridine derivatives to understand the formation of main and side products. rsc.org

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects in several ways, with the most common being implicit and explicit solvation models.

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used implicit model where the solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good estimates of how the solvent affects properties like conformational equilibria, spectroscopic signatures, and reaction energetics.

Explicit Solvation Models: In these models, a number of solvent molecules are included explicitly in the calculation. This approach is more computationally demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, studying solvent effects would be crucial for understanding its behavior in solution, which is relevant for many of its potential applications.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational method that aims to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties. researchgate.net In a QSPR study, a set of molecular descriptors is calculated for each compound, and these descriptors are then correlated with an experimentally measured property using statistical methods like multiple linear regression or machine learning algorithms.

For a series of derivatives of this compound, a QSPR study could be developed to predict properties such as:

Lipophilicity (logP)

Solubility

Melting point

Biological activity

The molecular descriptors used in QSPR can be constitutional, topological, geometrical, or electronic in nature. A successful QSPR model can be a valuable tool for the in silico design of new compounds with optimized properties, reducing the need for extensive experimental synthesis and testing. researchgate.net

Derivatization and Functionalization Strategies of 2 Methyl 6 Phenylamino Nicotinonitrile

Modifications at the Nitrile Group

The cyano group is a versatile functional handle that can be converted into several other important chemical entities, including carboxylic acids, esters, amines, and heterocyclic rings.

The hydrolysis of the nitrile group in 2-Methyl-6-(phenylamino)nicotinonitrile to a carboxylic acid is a fundamental transformation that can be achieved under either acidic or basic conditions. Typically, this involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide (B78521). google.comchemistrysteps.com This process first yields the corresponding amide, which is then further hydrolyzed to the carboxylic acid, 2-Methyl-6-(phenylamino)nicotinic acid.

The resulting carboxylic acid can be subsequently converted to its corresponding esters through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid. This two-step sequence from the nitrile provides access to a range of ester derivatives.

ReactantReagents/ConditionsProduct
This compound1. H₂SO₄ (aq), Heat2. R-OH, H⁺ (catalyst)2-Methyl-6-(phenylamino)nicotinic acid ester
This compound1. NaOH (aq), Heat2. R-OH, H⁺ (catalyst)2-Methyl-6-(phenylamino)nicotinic acid ester

The nitrile group can be readily reduced to a primary amine, yielding (2-Methyl-6-(phenylamino)pyridin-3-yl)methanamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation. chemistrysteps.comnumberanalytics.com The reaction typically proceeds by the nucleophilic addition of a hydride ion to the carbon of the nitrile, followed by a second hydride addition to the intermediate imine salt. An aqueous workup is then necessary to protonate the resulting amine. chemistrysteps.com

ReactantReagents/ConditionsProduct
This compound1. LiAlH₄, Anhydrous Ether or THF2. H₂O or acidic workup(2-Methyl-6-(phenylamino)pyridin-3-yl)methanamine

The nitrile functionality can participate in cycloaddition reactions, a notable example being the [2+3] cycloaddition with azides to form tetrazoles. youtube.com This reaction, often facilitated by a Lewis acid catalyst, converts the cyano group into a 5-substituted-1H-tetrazole ring. The resulting product, 5-(2-Methyl-6-(phenylamino)pyridin-3-yl)-1H-tetrazole, is of particular interest in medicinal chemistry as the tetrazole ring can act as a bioisosteric replacement for a carboxylic acid group.

ReactantReagents/ConditionsProduct
This compoundSodium azide (B81097) (NaN₃), Lewis acid (e.g., ZnCl₂ or NH₄Cl), DMF, Heat5-(2-Methyl-6-(phenylamino)pyridin-3-yl)-1H-tetrazole

Functionalization of the Pyridine (B92270) Ring

The pyridine ring of this compound is an electron-rich aromatic system due to the presence of the amino and methyl substituents, making it amenable to electrophilic substitution reactions.

The introduction of halogen atoms onto the pyridine ring can be achieved through electrophilic halogenation. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for this purpose. The directing effects of the existing substituents will influence the position of halogenation. For 2-amino-6-methylpyridine, a related structure, bromination has been reported. chemicalbook.com The resulting halopyridines are valuable intermediates for further functionalization, for instance, through cross-coupling reactions.

ReactantReagent/ConditionsPotential Product
This compoundN-Bromosuccinimide (NBS), CCl₄ or CH₂Cl₂Bromo-2-methyl-6-(phenylamino)nicotinonitrile
This compoundN-Chlorosuccinimide (NCS), CCl₄ or CH₂Cl₂Chloro-2-methyl-6-(phenylamino)nicotinonitrile

Friedel-Crafts alkylation and acylation reactions offer a direct method for introducing alkyl and acyl groups onto the pyridine ring. nih.govyoutube.com These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). youtube.com The acylating or alkylating agent reacts with the catalyst to form a highly electrophilic species that then attacks the electron-rich pyridine ring. The regioselectivity of these reactions is governed by the directing influence of the substituents already present on the ring. For imidazo[1,2-a]pyridines, a related heterocyclic system, selective C-3 acylation has been achieved using acetic anhydride (B1165640) and AlCl₃. nih.gov

ReactantReagents/ConditionsPotential Product
This compoundAlkyl halide (R-X), AlCl₃Alkyl-2-methyl-6-(phenylamino)nicotinonitrile
This compoundAcyl chloride (RCOCl) or anhydride, AlCl₃Acyl-2-methyl-6-(phenylamino)nicotinonitrile

Metalation and Cross-Coupling Reactions

While direct metalation and cross-coupling on the this compound itself is not extensively documented, the reactivity of related aminopyridine and nicotinonitrile systems provides a clear blueprint for potential transformations. The pyridine ring can be halogenated to provide a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are instrumental for introducing new carbon-carbon and carbon-heteroatom bonds.

For instance, a related 6-chloro-2-methylnicotinonitrile (B1355597) precursor could be coupled with phenylamine. Subsequently, the remaining positions on the pyridine ring could be targeted for functionalization. The introduction of aryl, alkyl, or acetylenic groups can significantly alter the molecule's conformational and electronic profile.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions Applicable to Halogenated Nicotinonitrile Scaffolds

Coupling TypeReagents & ConditionsPotential Product
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, RefluxAryl-substituted nicotinonitrile
Heck CouplingAlkene, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °CAlkenyl-substituted nicotinonitrile
Sonogashira CouplingTerminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rtAlkynyl-substituted nicotinonitrile
Buchwald-HartwigAmine, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °CAmino-substituted nicotinonitrile

Modifications of the Phenylamino (B1219803) Moiety

The secondary amine of the phenylamino group is a key site for functionalization, offering opportunities for N-alkylation and N-acylation.

N-alkylation introduces alkyl chains, which can modulate lipophilicity and steric bulk. A common method involves the use of alkyl halides in the presence of a base. organic-chemistry.org More advanced and cleaner methodologies, such as "hydrogen borrowing" or "catalytic electronic activation" using iridium or other transition metal catalysts with alcohols as alkylating agents, offer an efficient route to N-alkylated products. researchgate.netscholarsportal.info These reactions proceed under neutral conditions and generate water as the only byproduct.

N-acylation, achieved by reacting the amine with acyl chlorides or anhydrides, converts the amine into an amide. This transformation alters the electronic properties of the nitrogen, making it less basic and electron-donating. This can influence the reactivity of both the pyridine and phenyl rings.

The phenylamino group is a powerful ortho-, para-directing group for electrophilic aromatic substitution on the pendant phenyl ring. byjus.com This allows for the introduction of a wide range of substituents.

Halogenation: Reaction with bromine water can lead to polybromination, typically yielding the 2,4,6-tribromo derivative in aniline (B41778) systems. byjus.com Milder conditions would be required for selective mono- or di-halogenation.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce nitro groups. In aniline, this reaction can produce a mixture of ortho, para, and even meta isomers because the amino group can be protonated in the strongly acidic medium to form the meta-directing anilinium ion. byjus.com To achieve greater selectivity for the para-substituted product and to prevent oxidation of the ring, the amino group is often first protected by acylation.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group, primarily at the para position, to form a sulfanilic acid-type derivative. byjus.com

These substitutions provide secondary functional groups that can be used for further derivatization, such as the reduction of a nitro group to an amine or the use of a halogen as a handle for cross-coupling reactions.

Heterocyclic Annulation onto the Nicotinonitrile Core

The ortho-amino-nitrile functionality is a classic precursor for building fused heterocyclic rings, particularly a pyrimidine (B1678525) ring, onto the pyridine core to form pyrido[2,3-d]pyrimidines. This is a widely used strategy in medicinal chemistry. The reaction typically involves condensation with a one-carbon synthon. For example, heating with formamide (B127407) or triethyl orthoformate can yield a 4-aminopyrido[2,3-d]pyrimidine. Similarly, reaction with guanidine (B92328) or urea (B33335) can introduce an additional amino or a carbonyl group at the 2-position of the newly formed pyrimidine ring, respectively.

Novel metal-free annulation reactions have also been described, for instance, between 2-aminopyridine (B139424) derivatives and arenes using hypervalent iodine reagents, leading to the formation of pyrido[1,2-a]benzimidazoles. nih.gov While this specific reaction involves the amino group in a different cyclization pattern, it highlights the diverse possibilities for annulation on the aminopyridine scaffold. nih.govrsc.org

Table 2: Examples of Annulation Reactions for 2-Aminonicotinonitrile Systems

ReagentConditionsFused Heterocycle
FormamideRefluxPyrido[2,3-d]pyrimidine (B1209978)
Triethyl OrthoformateReflux, then NH₃4-Aminopyrido[2,3-d]pyrimidine
GuanidineNaOEt, EtOH, Reflux2,4-Diaminopyrido[2,3-d]pyrimidine
UreaHeat, 220 °C4-Amino-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine

Polymer-Supported Synthesis and Functionalization

Solid-phase organic synthesis (SPOS) offers significant advantages for the construction of compound libraries by simplifying purification and allowing for the use of excess reagents to drive reactions to completion. mit.edu The this compound scaffold is amenable to this approach.

A synthetic strategy could involve anchoring a precursor molecule to a solid support, such as a Wang or Rink amide resin. For example, a precursor with a carboxylic acid or hydroxy handle on the phenyl ring could be attached to the resin. Subsequent chemical transformations, such as the construction of the aminonicotinonitrile core or modifications to it, could then be performed in a stepwise manner on the solid support. nih.govurl.edu The use of polymer-supported reagents, where the reagent is attached to a resin, can further simplify the purification process by allowing for easy removal by filtration. Finally, the desired functionalized molecule is cleaved from the resin. This approach has been successfully used to generate libraries of related heterocyclic structures like pyrido[2,3-d]pyrimidines. nih.govurl.eduresearchgate.net

Applications and Emerging Research Avenues of 2 Methyl 6 Phenylamino Nicotinonitrile in Scientific Disciplines

Material Science Applications

The application of 2-Methyl-6-(phenylamino)nicotinonitrile in material science remains a largely unexplored area. However, the structural motifs present in the molecule—a fluorescent aminopyridine core and a phenylamino (B1219803) group—are features found in various advanced materials.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

There is no specific research demonstrating the use of this compound as an emitter or host material in OLEDs. However, related aminonicotinonitrile and aminopyridine derivatives are known for their fluorescent properties. For instance, a study on 2-(butylamino)cinchomeronic dinitrile derivatives showed that these compounds exhibit pronounced fluorescence in solution, with emission maxima in the blue region of the spectrum (449–471 nm in toluene). nih.gov The photoluminescence quantum yield for some of these derivatives reached as high as 63%. nih.gov Another study on new 2-N-phenylamino-methyl-nitro-pyridine isomers reported broad emission spectra when excited with UV light, suggesting potential as fluorescent materials. mdpi.com These findings indicate that the 2-aminopyridine (B139424) scaffold, a core part of the target compound, is a promising platform for developing new fluorescent materials. Theoretical studies on related structures, such as ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, have been used to calculate properties like the HOMO-LUMO energy gap, which is crucial for designing optoelectronic materials. materialsciencejournal.org For the target compound, such specific data is not currently available.

Organic Semiconductors and Optoelectronic Devices

No literature specifically identifies this compound as an organic semiconductor. The development of organic semiconductors often relies on molecules with extensive π-conjugated systems that facilitate charge transport. While the phenyl and pyridine (B92270) rings in this compound provide some degree of π-conjugation, its potential as a semiconductor has not been experimentally verified or theoretically modeled in published studies. Research on related 2-N-phenylamino-methyl-nitropyridines has explored their electronic structure through DFT calculations, determining theoretical HOMO-LUMO energy gaps, which are fundamental parameters for semiconductors. mdpi.com For a related isomer, 2-N-phenylamino-3-nitro-6-methylpyridine, the theoretical HOMO-LUMO gap was calculated to be 3.1617 eV. mdpi.com This type of data is essential for evaluating a compound's potential in electronic applications but is missing for this compound.

Catalysis

The catalytic applications of this compound are not documented. The presence of nitrogen atoms in the pyridine ring and the amino group offers potential coordination sites for metal ions, suggesting the molecule could act as a ligand.

Ligand Design in Organometallic Catalysis

There are no published examples of this compound being used as a ligand in organometallic catalysis. The pyridine-based structure is a common motif in ligands for various catalytic transformations. For example, bipyridine ligands are widely used in nickel-catalyzed cross-coupling reactions. scirp.org Research on related aminopyridine structures has noted their potential as ligands for the complexation of metal ions. mdpi.com However, the synthesis of specific organometallic complexes involving this compound and their subsequent testing in catalytic reactions has not been reported.

Organocatalytic Applications

No studies have reported the use of this compound as an organocatalyst. Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical reactions. While various chiral amines and pyridine derivatives have been successfully employed as organocatalysts, there is no evidence to suggest that this compound has been investigated for this purpose.

Agrochemical Research

The pyridine ring is a core component in numerous herbicides and fungicides, suggesting the potential of this compound and its derivatives as crop protection agents. vt.eduepa.gov Research in this area focuses on understanding how the molecular structure of these compounds relates to their biological activity and their behavior in the environment.

The effectiveness of a pesticide is intrinsically linked to its chemical structure. For nicotinonitrile derivatives, the nature and position of substituents on the pyridine and phenyl rings can significantly influence their herbicidal or fungicidal properties.

While specific comprehensive studies on the herbicidal or fungicidal structure-activity relationships (SAR) of this compound are not extensively documented in publicly available literature, general principles from related nicotinamide (B372718) and nicotinic acid derivatives can provide insights. For instance, in a series of N-(thiophen-2-yl) nicotinamide derivatives, the presence of chloro-substituents at the 5 and 6-positions of the pyridine ring was found to significantly enhance fungicidal activity against cucumber downy mildew. nih.gov This suggests that modifications to the pyridine core of this compound could modulate its potential as a fungicide.

Similarly, research on other pyridine-based herbicides has shown that the type of substituent on the aromatic rings can impact their efficacy and the spectrum of weeds they control. nih.gov For example, in a study of N-(arylmethoxy)-2-chloronicotinamides, a derivative with a 3,4-dichlorobenzyl)oxy group exhibited excellent herbicidal activity against duckweed. epa.gov This highlights the importance of the substitution pattern on the phenyl ring in determining biological activity.

The following interactive table summarizes key findings on the structure-activity relationships of related nicotinamide and pyridine derivatives, which can inform potential modifications to this compound for enhanced agrochemical activity.

Compound Class Key Structural Feature Observed Activity Reference
N-(thiophen-2-yl) nicotinamides5,6-dichloro substitution on pyridine ringEnhanced fungicidal activity against cucumber downy mildew nih.gov
N-(arylmethoxy)-2-chloronicotinamides3,4-dichlorobenzyl)oxy groupExcellent herbicidal activity against duckweed epa.gov
Aryl-substituted formyl oxazolidine (B1195125) derivativesV-12 (specific structure)Significant herbicide safener activity in maize nih.govepa.gov
Sulfonylurea herbicidesMonosubstituted pyrimidine (B1678525) ringPotent inhibition of acetohydroxyacid synthase (AHAS) epa.gov

Further research is necessary to specifically elucidate the SAR of this compound and its derivatives to optimize their potential as crop protection agents.

The environmental impact of agrochemicals is a critical consideration. The persistence, mobility, and degradation pathways of a compound determine its potential for long-term environmental contamination. For pyridine-based herbicides, persistence in the environment can be a significant issue. vt.eduvt.edu

Studies on pyridine carboxylic acid herbicides like aminopyralid (B1667105), clopyralid, and picloram (B1677784) have shown that they can persist in soil and compost, potentially causing harm to sensitive plants. vt.eduvt.eduepa.gov The primary degradation mechanism for these compounds is aerobic microbial action, which can be slow in anaerobic environments like manure piles. vt.edu For instance, the herbicide 4-aminopyridine (B3432731) can be very persistent in soil systems. herts.ac.uk The persistence of these related compounds suggests that the environmental fate of this compound would need thorough investigation before any potential agricultural use.

The environmental fate of a pesticide is influenced by several factors, including its water solubility, soil adsorption characteristics, and susceptibility to degradation by light (photodegradation) and microorganisms. While specific data for this compound is limited, the general behavior of pyridine derivatives provides a framework for what to expect. For example, aminopyralid is known to be mobile and moderately persistent in the environment. epa.gov

The table below outlines the environmental fate characteristics of some pyridine-based herbicides, which can serve as a reference for predicting the potential environmental behavior of this compound.

Herbicide Persistence Primary Degradation Pathway Key Environmental Concern Reference
AminopyralidModerately persistentAerobic soil metabolismHigh mobility, potential for water contamination epa.gov
ClopyralidPersistentAerobic microbial actionResidues in compost vt.eduepa.gov
PicloramPersistentAerobic microbial actionResidues in compost vt.eduvt.edu
4-AminopyridineVery persistent in soilSlow microbial metabolismPotential for long-term soil residue epa.govherts.ac.uk

Given the persistence of related pyridine herbicides, comprehensive studies on the soil metabolism, leaching potential, and photodegradation of this compound are crucial to assess its environmental risk profile. epa.govbeyondpesticides.orgnih.gov

Fluorescent Probes and Sensors

The inherent fluorescence of certain organic molecules makes them valuable tools in various scientific and technological applications. The 2-aminonicotinonitrile scaffold, present in this compound, is a known fluorophore, and its derivatives have been explored for their potential as fluorescent probes and sensors. nih.govresearchgate.netmdpi.comsciforum.net

The fluorescence of a molecule can be sensitive to its local environment, including polarity, viscosity, and the presence of specific analytes. This sensitivity is the basis for the design of fluorescent probes. The design of such probes often involves creating a molecule with a recognition element that selectively interacts with the target analyte and a signaling unit (the fluorophore) that reports this interaction through a change in its fluorescence properties. nih.gov

For probes based on the nicotinonitrile scaffold, the design principles often leverage intramolecular charge transfer (ICT). In these systems, an electron-donating group and an electron-accepting group are part of the same conjugated system. Upon excitation with light, an electron is transferred from the donor to the acceptor, and the resulting excited state can be highly sensitive to the polarity of the surrounding solvent. This can lead to changes in the emission wavelength (color) and intensity of the fluorescence. nih.gov

The design of fluorescent probes often involves a modular approach, consisting of:

A Fluorophore: The core structure that emits light. For the compound , this is the 2-aminonicotinonitrile moiety.

A Recognition Motif: A part of the molecule designed to bind specifically to the target analyte (e.g., a metal ion or a specific pH range).

A Linker: A chemical bridge that connects the fluorophore and the recognition motif. nih.gov

Fluorescent probes are invaluable tools in biochemical research for monitoring enzyme activity and labeling biomolecules. Enzyme-activated fluorescent probes are designed to be non-fluorescent or to fluoresce at a certain wavelength until they are acted upon by a specific enzyme. This enzymatic reaction "switches on" or shifts the fluorescence, allowing for the sensitive detection of enzyme activity. researchgate.netnih.govrsc.org

While there is no specific literature detailing the use of this compound in enzyme assays, the general principles of probe design suggest its potential. For example, a substrate for a particular enzyme could be attached to the phenylamino group. Cleavage of this substrate by the enzyme could alter the electronic properties of the fluorophore, leading to a detectable change in fluorescence. mdpi.com

Similarly, for biomolecule labeling, the this compound scaffold could be modified with a reactive group that allows it to be covalently attached to a protein or other biomolecule. thermofisher.comresearchgate.netnih.govnih.govmdpi.com This would allow researchers to track the location and movement of the biomolecule within a cell or in a biochemical assay. The choice of reactive group depends on the functional groups available on the target biomolecule, with primary amines and sulfhydryl groups being common targets. thermofisher.com

The following table summarizes common strategies for designing fluorescent probes for biochemical research, which could be applied to the this compound scaffold.

Application Design Strategy Mechanism of Action Potential Modification of this compound Reference
Enzyme AssaysEnzyme-activated probeEnzymatic cleavage of a quenching group or a group that alters the fluorophore's electronic properties, leading to a change in fluorescence.Attachment of an enzyme-specific substrate to the phenylamino group. researchgate.netnih.govmdpi.com
Biomolecule LabelingCovalent attachment of the fluorophore to the biomolecule.A reactive group on the fluorophore forms a stable bond with a functional group on the biomolecule.Introduction of a reactive moiety (e.g., succinimidyl ester, maleimide) to the phenyl or pyridine ring. thermofisher.comresearchgate.netnih.gov

The fluorescence of many organic dyes is sensitive to changes in pH. epa.govnih.gov This property can be exploited to create fluorescent pH sensors for various applications, including monitoring intracellular pH. epa.govnih.govresearchgate.net The mechanism of pH sensing often involves the protonation or deprotonation of a functional group on the fluorophore, which alters its electronic structure and, consequently, its fluorescence emission. For this compound, the nitrogen atoms in the pyridine ring and the amino group are potential sites for protonation, which could lead to pH-dependent fluorescence.

Derivatives of 2-aminonicotinonitrile have been investigated as fluorescent chemosensors for the detection of metal ions. mdpi.comuob.edu.bhrsc.orgnih.govnih.govrsc.org The design of these sensors typically involves incorporating a metal-binding moiety (a chelator) into the fluorophore structure. When a metal ion binds to the chelator, it can influence the fluorescence of the molecule in several ways, such as:

Fluorescence Quenching: The metal ion can accept an electron from the excited fluorophore, leading to a decrease in fluorescence intensity.

Fluorescence Enhancement: The metal ion can restrict intramolecular rotations or vibrations that would otherwise lead to non-radiative decay, thus increasing fluorescence.

Ratiometric Sensing: The binding of the metal ion can cause a shift in the emission wavelength, allowing for a more robust measurement that is independent of the probe concentration.

Research on other aminopyridine and nicotinonitrile derivatives has demonstrated their ability to selectively detect various metal ions, including zinc, cadmium, and mercury. nih.govmdpi.com The nitrogen atoms of the pyridine and amino groups, along with the nitrile group, can act as potential coordination sites for metal ions.

The table below provides examples of related compounds and their sensing applications.

Compound Class Target Analyte Sensing Mechanism Reference
2-amino-4,6-diphenylnicotinonitrilesGeneral environmental polaritySolvent-dependent shifts in emission maxima nih.govresearchgate.net
N-doped carbon nanoparticles from 1,10-phenanthrolinepH, Al(III), Zn(II)pH-sensitive fluorescence and metal ion-induced fluorescence changes nih.gov
Europium(III) coordination polymer with 4-aminopyridineFe(III), 4-nitrophenolFluorescence quenching rsc.org

These examples underscore the potential of the this compound scaffold in the development of novel fluorescent sensors for a range of applications.

Precursors for Advanced Heterocyclic Compounds

The chemical architecture of this compound, featuring a strategic arrangement of a nitrile group, an amino group, and a methyl group on a pyridine scaffold, renders it a highly versatile precursor for the synthesis of more complex, multi-ring heterocyclic systems. The electron-donating phenylamino group and the electron-withdrawing nitrile group create a polarized pyridine ring, influencing the reactivity of the other substituents. This inherent reactivity allows the compound to serve as a foundational building block in constructing a variety of advanced chemical structures.

The 2-amino-3-cyanopyridine (B104079) core of this compound is a well-established and powerful synthon for the construction of fused pyridine heterocycles. The adjacent amino and nitrile functionalities are prime reactive sites for annulation reactions, where a new ring is built onto the existing pyridine framework.

A prominent example of this reactivity is in the synthesis of pyrido[2,3-d]pyrimidines. These bicyclic systems are of significant interest in medicinal chemistry. The synthesis can be readily achieved by reacting the 2-aminonicotinonitrile core with single-carbon reagents like formamide (B127407) or formic acid. researchgate.net In this process, the reagent provides the additional carbon atom needed to close the second ring, leading to the formation of the fused pyrimidine system. The reaction of 2-amino-3-cyanopyridine derivatives with formamide is a known method for creating pyrido[2,3-d]pyrimidine (B1209978) structures. researchgate.net

Table 1: Representative Fused Heterocycle Synthesis This table illustrates a potential reaction based on established chemistry for analogous compounds.

Starting MaterialReagentPotential Fused Product CoreReaction Type
This compoundFormamidePyrido[2,3-d]pyrimidineCondensation/Cyclization
This compoundGuanidine (B92328)2,4-Diaminopyrido[2,3-d]pyrimidineCondensation/Cyclization
This compoundα-Halo KetonesPyrido[2,3-b]imidazopyridineCyclocondensation

Furthermore, the reactive methyl group at the C6 position offers another avenue for annulation. It can be functionalized or participate in condensation reactions to build a third ring onto the pyridine core. For instance, intramolecular oxidative cyclization is a powerful method for creating polycyclic systems from appropriately substituted pyridine precursors. nih.gov The combination of the aminonitrile moiety and the methyl group provides multiple strategic points for designing complex cyclization cascades to access novel polycyclic heteroaromatic compounds. nih.govnih.gov

The synthesis of thieno[2,3-b]pyridines, another important class of fused heterocycles, often proceeds from precursors containing a cyano-activated methylene (B1212753) group. nih.gov While not a direct reaction of this compound itself, the established synthetic routes for 2-amino-3-cyanopyridines highlight their role as key intermediates in forming such fused thiophene (B33073) rings. semanticscholar.org

Natural products often feature intricate polycyclic and stereochemically complex frameworks. nih.gov The synthesis of these molecules represents a significant challenge and often relies on the use of highly functionalized building blocks that can be elaborated into the final target. While specific instances of this compound being used in the total synthesis of a complex natural product are not prominently documented, its structural attributes make it a potentially valuable starting material for such endeavors.

The utility of a building block in complex synthesis is determined by the number of functional groups it possesses and the potential for selective chemical transformations. This compound offers several strategic advantages:

Multiple Reaction Sites: The molecule has distinct reactive sites: the aminonitrile system for heterocycle annulation, the methyl group for C-C bond formation or functionalization, and the phenylamino group which can be modified or influence reactivity.

Scaffold Rigidity: The pyridine core provides a rigid scaffold, which can help control the three-dimensional orientation of substituents in subsequent synthetic steps, a crucial aspect in controlling stereochemistry.

Potential for Derivatization: The nitrile group can be hydrolyzed to an amide or carboxylic acid, the amino group can be acylated or alkylated, and the phenyl ring can undergo electrophilic substitution, allowing for the introduction of diverse pharmacophoric elements. nih.gov

Strategies in modern synthetic chemistry often involve the creation of complex polycyclic systems through cascade reactions initiated from a single, highly decorated precursor. nih.govrsc.org The dense array of functional groups on this compound makes it an ideal candidate for designing such synthetic sequences, enabling the rapid construction of molecular complexity reminiscent of natural product architectures.

Advanced Analytical Methodologies for the Study of 2 Methyl 6 Phenylamino Nicotinonitrile

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for the structural analysis of 2-Methyl-6-(phenylamino)nicotinonitrile, providing definitive information on connectivity, conformation, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR techniques are essential for complete signal assignment and detailed structural analysis.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity.

COSY (¹H-¹H): Reveals proton-proton couplings within the phenyl and nicotinonitrile ring systems.

HSQC (¹H-¹³C): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals.

HMBC (¹H-¹³C): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the phenylamino (B1219803) group to the nicotinonitrile core and confirming the position of the methyl and cyano groups. In a study of structurally related 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, 2D NMR (COSY, HMQC, and HMBC) was instrumental in analyzing the complex isomeric mixtures and establishing spin-spin interactions. mdpi.com

Solid-State NMR (ssNMR) for Polymorphism: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR is a key technique for studying these different forms. By analyzing the ¹³C chemical shifts in the solid state, which are highly sensitive to the local molecular environment, ssNMR can distinguish between different polymorphs. The differences in chemical shifts between the solid-state and solution-state spectra can provide insights into intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov For instance, studies on other organic molecules have successfully used ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR to identify the number of molecules in the crystal asymmetric unit and probe intermolecular hydrogen bonds. nih.govresearchgate.net This technique would be invaluable for characterizing the solid-state structure and identifying potential polymorphs of this compound.

Table 1: Application of 2D NMR Techniques for Structural Elucidation

NMR Technique Information Provided Example Application for this compound
COSY ¹H-¹H scalar couplings Shows correlations between adjacent protons on the phenyl ring and the pyridine (B92270) ring.
HSQC Direct ¹H-¹³C correlations Assigns each carbon atom in the molecule to its attached proton(s).
HMBC Long-range ¹H-¹³C couplings (2-3 bonds) Confirms the C-N bond between the phenyl and pyridine rings and the relative positions of the methyl and nitrile groups.
Solid-State NMR Information on molecular packing, conformation, and polymorphism in the solid state. Differentiates between potential crystalline forms (polymorphs) by detecting variations in ¹³C chemical shifts.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure. By diffracting X-rays through a single crystal of this compound, a precise map of electron density can be generated, revealing atomic coordinates, bond lengths, bond angles, and torsional angles.

This technique is essential for:

Absolute Configuration: Confirming the exact spatial arrangement of the atoms.

Conformational Analysis: Determining the planarity of the ring systems and the torsion angle between the phenyl and nicotinonitrile planes.

Intermolecular Interactions: Identifying and characterizing hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.

For example, in the structural analysis of the related isomer 2-N-phenylamino-3-nitro-6-methylpyridine, X-ray crystallography revealed that the molecule crystallizes in a centrosymmetric space group with one molecule in the asymmetric unit. nih.gov Similarly, the crystal structure of another related pyran derivative was stabilized by N−H···N and N−H···O hydrogen bonds, as well as C−H···π interactions, all of which were elucidated by X-ray diffraction. researchgate.net This level of detail is crucial for understanding the compound's solid-state properties and for computational modeling studies.

Table 2: Illustrative Crystallographic Data for a Related Pyridine Derivative Data based on the analysis of 2-N-phenylamino-3-nitro-6-methylpyridine, a structurally similar compound. nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
Molecules per Unit Cell (Z) 4
Key Interactions Intramolecular N-H···N hydrogen bonds
Dihedral Angle Significant twist between pyridine and phenyl rings

High-Resolution Mass Spectrometry for Reaction Monitoring and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of this compound and for studying its formation and potential degradation pathways. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), allowing for the determination of a unique elemental formula.

Key Applications:

Formula Confirmation: The exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙) is measured and compared to the theoretical mass calculated from the chemical formula (C₁₃H₁₁N₃), providing strong evidence for the compound's identity.

Reaction Monitoring: HRMS can be coupled with liquid chromatography (LC-HRMS) to monitor the progress of the synthesis reaction, identifying the formation of the desired product as well as any intermediates or by-products in real-time.

Mechanistic Studies: By analyzing the fragmentation patterns in tandem mass spectrometry (MS/MS) experiments, the structure of the molecule can be probed. The fragmentation of the molecular ion provides characteristic product ions that can be used to confirm the connectivity of the phenylamino and methylnicotinonitrile moieties. researchgate.net The ability of HRMS to operate in a data-independent acquisition (DIA) mode allows for the collection of full scan tandem MS data, which is invaluable for identifying unknown compounds and metabolites without prior knowledge of their structure. nih.gov

UV-Vis and Fluorescence Spectroscopy for Photophysical Property Characterization

UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic properties of this compound, which are dictated by its π-conjugated system.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the molecule. The resulting spectrum reveals the wavelengths of maximum absorption (λ_max), which correspond to electronic transitions (typically π-π* transitions) within the chromophore. For related 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, strong absorption in the near-UV range (349–364 nm) has been observed. mdpi.com The position and intensity of these absorption bands can be influenced by the solvent polarity.

Fluorescence Spectroscopy: After absorbing light, some molecules release this energy as emitted light (fluorescence). The fluorescence spectrum provides information about the molecule's excited state properties. Many pyridine derivatives are known to be fluorescent. mdpi.comresearchgate.net The difference between the absorption and emission maxima (the Stokes shift) and the fluorescence quantum yield are important parameters. These properties are often sensitive to the local environment, leading to phenomena like solvatochromism, where the emission wavelength changes with solvent polarity. researchgate.net For example, studies on similar compounds have shown a bathochromic (red) shift in the emission spectra with increasing solvent polarity, indicating a larger dipole moment in the excited state compared to the ground state. researchgate.net

Table 3: Representative Photophysical Data for Related Aminopyridine Derivatives Illustrative data based on published values for structurally similar compounds. mdpi.comresearchgate.net

Solvent Absorption λ_max (nm) Emission λ_em (nm) Stokes Shift (nm)
Toluene ~350 ~400 ~50
Dichloromethane ~355 ~430 ~75
Acetonitrile (B52724) ~358 ~450 ~92
DMSO ~364 ~480 ~116

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for separating this compound from starting materials, by-products, and potential isomers, thereby ensuring the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for quantifying it in various matrices. A robust HPLC method is critical for quality control during synthesis and for stability studies.

Method Development involves the optimization of several key parameters:

Stationary Phase: A reversed-phase column, such as a C8 or C18, is typically the first choice for a molecule of this polarity. nih.gov

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is commonly used. The gradient or isocratic elution profile is optimized to achieve good separation of the target compound from all potential impurities. nih.gov

Detector: A UV detector is most common, set to a wavelength of maximum absorption (λ_max) for the compound, as determined by UV-Vis spectroscopy, to ensure high sensitivity.

Flow Rate and Temperature: These are adjusted to optimize peak shape and resolution.

Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure its accuracy, precision, linearity, specificity, and robustness. nih.gov A validated HPLC method can reliably detect and quantify impurities at very low levels, making it essential for ensuring the high purity required for subsequent research and applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection power of mass spectrometry. While this compound itself has a relatively high boiling point and low volatility, GC-MS is invaluable for the analysis of its more volatile derivatives or related impurities. The process involves separating compounds in a gaseous mobile phase based on their size, polarity, and boiling point as they pass through a capillary column, before being ionized and detected by a mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of fragmented ions. researchgate.net

For the analysis of this compound, direct injection is often not feasible. Therefore, derivatization is a key step to convert the non-volatile compound into a thermally stable and volatile derivative suitable for GC analysis. A common strategy involves targeting the secondary amine of the phenylamino group. Chemical derivatization with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to form stable oxime derivatives with any aldehyde precursors or related impurities, which are then readily analyzed by GC-MS. researchgate.net Another approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, thereby reducing polarity and increasing volatility.

The subsequent GC-MS analysis would provide a chromatogram showing separated peaks for the derivatized compound and any volatile impurities. The mass spectrum for each peak allows for confident identification.

Hypothetical GC-MS Derivatization and Analysis Parameters:

ParameterValue/ConditionPurpose
Derivatization
ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) w/ 1% TMCSTo create a volatile TMS-derivative of the analyte.
Reaction70°C for 30 minutesTo ensure complete derivatization of the secondary amine.
GC Conditions
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)Standard non-polar column for good separation of a wide range of compounds.
Inlet Temperature280°CTo ensure rapid volatilization of the derivatized sample.
Carrier GasHelium, 1.0 mL/min constant flowInert gas to carry the sample through the column.
Oven Program100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 minTo separate compounds based on their boiling points.
MS Conditions
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Mass Range40-550 m/zTo detect the molecular ion and key fragments of the derivatized compound.
Source Temperature230°CTo maintain ions in the gas phase without thermal degradation.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net It is particularly advantageous for chiral separations, offering faster, more efficient, and greener analyses compared to traditional high-performance liquid chromatography (HPLC). researchgate.netjasco-global.com

The parent molecule, this compound, is achiral and does not possess a stereogenic center. Therefore, it does not exist as enantiomers and would not require chiral separation. However, this technique would be indispensable for the analysis of chiral analogues or derivatives of the compound that may be synthesized or arise as impurities. For instance, if a chiral center were introduced on the methyl group (e.g., by substitution to create a stereocenter) or on the phenyl ring, SFC would be the method of choice to separate the resulting enantiomers.

The separation is achieved using a chiral stationary phase (CSP), a column packed with a chiral selector. In SFC, method development often involves screening various chiral columns and alcohol modifiers (co-solvents) to achieve optimal separation. jasco-global.com The use of tandem detectors, such as a Circular Dichroism (CD) detector and a Mass Spectrometer (MS), provides comprehensive data, confirming the identity, purity, and chiral configuration of each enantiomer. jasco-global.com

Illustrative SFC Method for a Hypothetical Chiral Derivative:

ParameterValue/ConditionRationale
Instrument SFC-MS SystemCombines separation with mass detection for identity confirmation. researchgate.net
Column CHIRALPAK® IC (150 x 4.6 mm, 3 µm)A common and effective chiral stationary phase for a wide range of compounds. researchgate.net
Mobile Phase Supercritical CO₂ with an ethanol (B145695)/methanol co-solvent gradientCO₂ is the primary mobile phase; alcohol modifiers are used to adjust solvent strength and improve peak shape. researchgate.netjasco-global.com
Flow Rate 2.5 mL/minA typical flow rate for analytical SFC separations. researchgate.net
Backpressure 150 barTo maintain CO₂ in its supercritical state. researchgate.net
Column Temp. 40°CTo ensure reproducibility and efficiency of the separation. researchgate.net
Detection UV at 254 nm and Mass Spectrometry (ESI+)UV for quantitation and MS for confirmation of mass and purity of the separated enantiomers.

Electrochemical Methods

Electrochemical methods are used to investigate the redox properties of a molecule and can also be harnessed for synthetic purposes. These techniques are highly sensitive to the electronic structure of the compound.

Cyclic Voltammetry (CV) is a premier electrochemical technique for probing the redox behavior of a compound. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the oxidation and reduction potentials of a molecule and the stability of its redox species. researchgate.netmdpi.com

For this compound, the likely electroactive moieties are the phenylamino group and the electron-deficient pyridine ring. The phenylamino group can be oxidized, typically in an irreversible or quasi-reversible process, while the pyridine ring and nitrile group can undergo reduction. A typical CV experiment would be conducted in an aprotic solvent like acetonitrile containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) to ensure conductivity. researchgate.netresearchgate.net The voltammogram would reveal the potential at which these electron transfer events occur. By varying the scan rate, one can investigate the kinetics of the electron transfer and the stability of the radical ions formed. mdpi.com

Expected Cyclic Voltammetry Data for this compound:

ProcessE (V vs. Fc/Fc⁺) (Hypothetical)Characteristics
Oxidation
1st Oxidation (Anodic Peak, Eₚₐ)+0.85 VQuasi-reversible; corresponds to the oxidation of the phenylamino nitrogen to a radical cation.
Reduction
1st Reduction (Cathodic Peak, Eₚ꜀)-1.70 VIrreversible; likely associated with the reduction of the pyridine ring or nitrile group.
Experimental Conditions
Working ElectrodeGlassy Carbon Electrode (GCE)Provides a wide potential window and is relatively inert. mdpi.com
Solvent/ElectrolyteAcetonitrile / 0.1 M TBAPF₆Standard aprotic system for organic electrochemistry. researchgate.net
Scan Rate100 mV/sA typical scan rate for initial characterization. researchgate.net

Electrochemical synthesis, or electrosynthesis, utilizes electrical current to drive chemical reactions. It is considered a green chemistry technique as it often avoids harsh reagents and can provide high selectivity. nih.gov For this compound, electrosynthesis could be explored for several transformations.

One potential application is electropolymerization. The oxidation of the phenylamino group can generate a radical cation which could couple with other monomers to form a conductive polymer film on the electrode surface. Such polymers are of interest for applications in sensors and electronic devices.

Another avenue is the reductive transformation of the nitrile group. Controlled-potential electrolysis at a sufficiently negative potential could reduce the cyano group to an aminomethyl group. Alternatively, electrochemical methods can be used to generate reactive intermediates that participate in further reactions. For example, anodic oxidation can be used to mediate coupling reactions between the parent molecule and other nucleophiles present in the solution, leading to novel functionalized derivatives. nih.gov These studies are crucial for discovering new synthetic routes and creating materials with unique properties. nih.gov

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature. These are fundamental for characterizing the material's stability, purity, and physical state.

Differential Scanning Calorimetry (DSC) is the most widely used thermal analysis technique for studying phase transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This measurement provides quantitative information about physical and chemical changes that involve a change in enthalpy, such as melting, crystallization, and glass transitions. researchgate.net

A DSC analysis of a crystalline sample of this compound would show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting temperature (Tₘ), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). researchgate.net The purity of the sample can also be estimated from the shape of the melting peak. The presence of impurities typically causes a broadening of the peak and a depression of the melting point. For a related compound, 2-N-phenylamino-3-nitro-6-methylpyridine, a melting point of 132 °C has been reported, suggesting the title compound would have a similarly distinct melting point. mdpi.com

Representative DSC Data for Crystalline this compound:

ParameterMeasurement (Hypothetical)Significance
Melting Transition
Onset Temperature128 °CIndicates the start of the melting process.
Peak Temperature (Tₘ)131 °CThe temperature of maximum heat absorption; reported as the melting point.
Enthalpy of Fusion (ΔHfus)28.5 kJ/molThe energy required to melt the sample; related to the degree of crystallinity.
Experimental Conditions
Heating Rate10 °C/minA standard rate to ensure good resolution and thermal equilibrium.
AtmosphereNitrogen (50 mL/min)An inert atmosphere to prevent oxidative degradation during heating.
Sample PanSealed AluminumTo contain the sample and ensure good thermal contact.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis is a cornerstone technique for evaluating the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides critical insights into the thermal decomposition profile of a compound, including its onset of decomposition, the temperature of maximum weight loss, and the nature of its degradation process.

For this compound, a TGA analysis would be conducted by heating a small sample of the compound at a constant rate in an inert atmosphere, such as nitrogen, to prevent oxidative decomposition. The analysis would yield a thermogram, a plot of mass versus temperature. Key parameters that would be determined from this analysis are:

Tonset : The onset temperature of decomposition, which indicates the temperature at which the compound begins to lose mass.

Tmax : The temperature at which the rate of mass loss is at its maximum.

Residue Mass : The percentage of the initial mass remaining at the end of the analysis, which can provide clues about the decomposition products.

A hypothetical TGA data table for this compound is presented below to illustrate the expected findings.

ParameterExpected ValueDescription
Heating Rate10 °C/minThe rate at which the sample temperature is increased.
AtmosphereNitrogenAn inert gas to prevent oxidation.
Tonset (5% weight loss)250 - 300 °CThe temperature at which 5% of the sample's mass has been lost, indicating the beginning of significant decomposition.
Tmax300 - 350 °CThe temperature of the most rapid decomposition.
Residue at 600 °C< 10%The amount of non-volatile material left at the end of the heating cycle.

This table is illustrative and not based on experimental data for the specific compound.

Surface-Sensitive Analytical Techniques (e.g., XPS, AFM for Material Applications)

For material science applications, understanding the surface chemistry and morphology of this compound, especially when applied as a coating or thin film, is paramount.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides quantitative elemental composition and chemical state information of the top 1-10 nanometers of a material's surface. An XPS analysis of this compound would involve irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons. This would allow for the identification of the elements present (carbon, nitrogen) and their chemical environments. For example, the high-resolution N 1s spectrum could distinguish between the nitrogen in the nitrile group (-C≡N) and the phenylamino group (-NH-). This information is invaluable for confirming the integrity of the compound on a surface and studying its interaction with substrates.

Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional topographical images of a surface. mdpi.com If this compound were to be used in a material application, such as in the formation of a thin film, AFM would be used to visualize the surface morphology at the nanoscale. mdpi.com This technique can reveal details about surface roughness, grain size, and the presence of any ordered structures. Such information is critical for applications where surface properties, such as adhesion or optical characteristics, are important.

A hypothetical data table summarizing the expected outcomes from surface analysis is provided below.

TechniqueInformation ObtainedRelevance to Material Applications
XPS Elemental composition (C, N), Chemical state of nitrogen (nitrile vs. amine)Confirms surface purity and chemical integrity, studies surface reactions and degradation.
AFM Surface topography, Roughness (e.g., Root Mean Square roughness), Feature size and distributionCharacterizes film quality, uniformity, and microstructure, which influences physical and optical properties. mdpi.com

This table is illustrative and not based on experimental data for the specific compound.

Future Directions and Grand Challenges in 2 Methyl 6 Phenylamino Nicotinonitrile Research

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the broader application of substituted nicotinonitriles is the development of efficient and environmentally benign synthetic methodologies. Traditional methods for constructing pyridine (B92270) rings often involve harsh conditions, stoichiometric reagents, and the generation of significant waste. Future research must prioritize "green" chemistry principles. researchgate.netbiosynce.com This includes the design of one-pot multicomponent reactions (MCRs), which can construct complex molecules like 2-Methyl-6-(phenylamino)nicotinonitrile from simple precursors in a single step, maximizing atom economy. nih.gov

The exploration of novel catalytic systems is paramount. Heterogeneous catalysts, such as nanomagnetic metal-organic frameworks (MOFs), offer advantages like high stability and easy separation and recovery, which are crucial for sustainable industrial processes. nih.gov The use of earth-abundant metal catalysts, like iron, presents a cost-effective and less toxic alternative to precious metal catalysts often used in cross-coupling reactions. rsc.org Furthermore, alternative energy sources such as microwave irradiation and sonochemistry can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govrsc.org

Synthetic Strategy Catalyst/Reagents Conditions Key Advantages Reference
Multicomponent Reaction Ammonium (B1175870) AcetateMicrowave Irradiation (2-7 min)High yields (82-94%), short reaction times, operational simplicity. nih.gov
Nanomagnetic MOF Catalysis Fe3O4@SiO2-TCT-P(Ph)2-Pd(0)Solvent (e.g., Ethanol)High stability, easy magnetic separation, reusability of catalyst. nih.gov
Iron-Catalyzed Cyclization FeCl3Additive-freeUtilizes an inexpensive, non-toxic, earth-abundant metal catalyst. rsc.org
Solvent-Free C-H Functionalization N/A (Reactants as solvent)ThermalEliminates solvent waste, high atom economy. rsc.org

This table presents a comparative overview of modern sustainable synthetic strategies applicable to the synthesis of functionalized nicotinonitriles.

Exploration of Underutilized Reactivity Pathways

The this compound structure possesses multiple reactive sites, yet their full synthetic potential remains largely untapped. The nitrile (cyano) group, in particular, is a highly versatile functional group that can undergo a wide array of transformations beyond simple hydrolysis or reduction. numberanalytics.comnumberanalytics.comebsco.com

Future research should focus on:

Cycloaddition Reactions : The nitrile group can participate in [3+2] cycloadditions to form five-membered heterocycles like tetrazoles, which are important pharmacophores. numberanalytics.com

Covalent Targeting : The electrophilicity of the nitrile carbon can be modulated, for instance, by its position on the electron-deficient pyridine ring. nih.gov This opens the possibility of designing derivatives that can act as reversible or irreversible covalent inhibitors by reacting with nucleophilic residues (e.g., cysteine) in enzyme active sites. nih.gov

N-H Bond Activation : The secondary amine linkage provides a site for further functionalization through N-H activation, allowing for the introduction of new substituents to modulate the molecule's properties.

Organometallic Chemistry : The pyridine nitrogen and the aminophenyl moiety can act as ligands, forming complexes with transition metals. rsc.org These complexes could themselves have interesting catalytic or photophysical properties.

Rational Design of Derivatives with Tunable Properties for Specific Applications

The core structure of this compound is an ideal scaffold for rational drug design and the development of functional materials. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecular structure influence its biological or physical properties. nih.govmdpi.comnih.gov By systematically altering substituents on both the phenyl and pyridine rings, properties can be fine-tuned. For example, adding electron-withdrawing or electron-donating groups to the phenyl ring can modulate the electronic properties of the entire molecule, which can impact receptor binding affinity or photophysical behavior. nih.govmdpi.com

Computational tools like electrostatic potential maps (EPMs) can predict how these changes affect intermolecular interactions. mdpi.com The chemical properties of fused ring systems and strategic placement of functional groups can enhance interactions with biological targets. nih.govfrontiersin.org This rational, iterative process of design, synthesis, and testing is key to developing derivatives with optimized activity for specific applications, such as kinase inhibitors or novel fluorophores. mdpi.comnih.gov

Parent Scaffold Substituent (R) Hypothetical Effect on Property (e.g., Kinase Inhibition) Rationale Reference
2-Methyl-6-(R-phenylamino)nicotinonitrile-H (unsubstituted)Baseline ActivityReference compound for comparison.
2-Methyl-6-(R-phenylamino)nicotinonitrile-CN (electron-withdrawing)Increased ActivityMay form key hydrogen bonds or polar interactions in a binding pocket. nih.gov
2-Methyl-6-(R-phenylamino)nicotinonitrile-NO2 (strong electron-withdrawing)Increased ActivityAlters the electron density of the phenylamino (B1219803) ring, potentially enhancing binding. nih.gov
2-Methyl-6-(R-phenylamino)nicotinonitrile-CH3 (electron-donating)Decreased or No ActivityMay introduce unfavorable steric hindrance or alter electronic properties detrimentally. nih.gov

This illustrative table demonstrates the principle of rational design, showing how different substituents on the phenyl ring could modulate a hypothetical biological activity based on findings for similar heterocyclic scaffolds.

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Prediction

A grand challenge in chemical synthesis is the prediction of reaction outcomes and the discovery of novel synthetic routes. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this field. rsc.org For complex heterocyclic systems, ML models can be trained on vast datasets of known reactions to predict the most likely products, yields, and optimal conditions for a given set of reactants. nih.govresearchgate.net

Specifically for this compound and its derivatives, AI can:

Accelerate Synthesis Planning : Retrosynthesis prediction models can propose novel and efficient synthetic pathways to complex target molecules, even for heterocycle formation reactions where data is often sparse, by using techniques like transfer learning. chemrxiv.org

Optimize Reaction Conditions : ML algorithms can analyze experimental data to identify the optimal temperature, solvent, catalyst, and reaction time, reducing the need for extensive empirical screening.

Predict Physicochemical and Biological Properties : Quantitative Structure-Activity Relationship (QSAR) models powered by ML can predict the properties of virtual compounds before they are synthesized. This allows researchers to screen vast chemical spaces for molecules with desired characteristics, such as high binding affinity for a biological target or specific absorption and emission spectra. nih.govresearchgate.net

Expanding Applications in Emerging Fields

While the phenylaminopyridine and nicotinonitrile motifs are individually known in various applications, the combined scaffold of this compound is underexplored. Future research should aim to expand its use in emerging fields.

Medicinal Chemistry : Phenylamino-pyrimidine derivatives are known tyrosine kinase inhibitors for cancer therapy. nih.gov By analogy, derivatives of this compound could be explored for similar activities. The pyridine scaffold is prevalent in drugs targeting a wide range of conditions, from inflammation to neurological disorders. nih.govfrontiersin.orgnih.gov

Materials Science : Substituted aminopyridines can exhibit interesting photophysical properties, including luminescence. mdpi.com By modifying the structure, derivatives could be developed as organic light-emitting diode (OLED) materials, fluorescent probes for biological imaging, or components of advanced polymers.

Functional Nanomaterials : The compound could serve as a ligand for functionalizing nanomaterials, such as quantum dots or gold nanoparticles, to create targeted drug delivery systems or diagnostic agents. nih.gov

Addressing Environmental and Economic Sustainability in Production

For any chemical compound to achieve widespread use, its production must be both environmentally and economically sustainable. The specialty chemicals industry often faces challenges related to high energy consumption, reliance on non-renewable feedstocks, and the generation of hazardous waste. wilcoprime.comeuropa.eu

Grand challenges for the production of this compound include:

Life Cycle Assessment : Conducting a full life cycle assessment to understand the environmental footprint from raw material extraction to final product disposal.

Waste Valorization : Developing processes that convert byproducts and waste streams into valuable materials, adhering to the principles of a circular economy. wilcoprime.com

Reducing Energy Intensity : Implementing energy-efficient processes, such as catalytic reactions that proceed at lower temperatures or utilizing alternative energy sources. happyeconews.comgspchem.com

The economic viability of custom-synthesized specialty chemicals is often hampered by high R&D costs and expensive starting materials. umbrex.comchiroblock.com Simplifying synthetic routes, using cheaper catalysts, and designing scalable processes are crucial economic drivers. Adopting green chemistry principles not only reduces environmental impact but can also lower operational costs through reduced energy and raw material consumption and less waste management. happyeconews.com

Sustainability Aspect Challenge Potential Mitigation Strategy Reference
Raw Materials Reliance on petroleum-based precursors.Exploration of bio-based feedstocks; design of syntheses from simpler, readily available building blocks. wilcoprime.comhappyeconews.com
Energy Consumption High temperatures and long reaction times in traditional syntheses.Use of highly active catalysts, microwave-assisted synthesis, or flow chemistry to improve energy efficiency. nih.govhappyeconews.comgspchem.com
Waste Generation Use of stoichiometric reagents and hazardous organic solvents.Design of atom-economical reactions (e.g., MCRs); use of heterogeneous, recyclable catalysts; replacement of volatile organic solvents with greener alternatives (e.g., water, ionic liquids). nih.govrsc.orgwilcoprime.com
Economic Viability High cost of multi-step, custom synthesis for novel compounds.Development of robust, scalable one-pot syntheses; utilization of inexpensive catalysts (e.g., iron-based). rsc.orgchiroblock.com

This table summarizes the key environmental and economic challenges in specialty chemical production and outlines strategies to enhance sustainability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.